1-Methylindoline-7-carbonitrile

CAS No.:

Cat. No.: VC15997016

Molecular Formula: C10H10N2

Molecular Weight: 158.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N2 |

|---|---|

| Molecular Weight | 158.20 g/mol |

| IUPAC Name | 1-methyl-2,3-dihydroindole-7-carbonitrile |

| Standard InChI | InChI=1S/C10H10N2/c1-12-6-5-8-3-2-4-9(7-11)10(8)12/h2-4H,5-6H2,1H3 |

| Standard InChI Key | PVIQSLCOPRUKNM-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCC2=C1C(=CC=C2)C#N |

Introduction

Chemical Structure and Nomenclature

IUPAC Classification and Molecular Framework

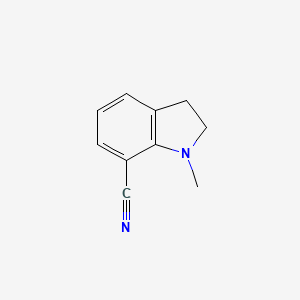

The systematic IUPAC name for this compound is 1-methyl-2,3-dihydroindole-7-carbonitrile, reflecting its fully saturated five-membered ring (indoline) and substituents. The core structure consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring, with a methyl group at position 1 and a cyano (–CN) group at position 7 (Figure 1). This configuration distinguishes it from the aromatic indole analog, 1-methylindole-7-carbonitrile (PubChem CID: 24229743), which lacks hydrogen saturation in the five-membered ring .

Table 1: Structural comparison of indoline and indole derivatives

| Property | 1-Methylindoline-7-carbonitrile | 1-Methylindole-7-carbonitrile |

|---|---|---|

| Molecular Formula | ||

| Ring Saturation | Fully saturated (indoline) | Aromatic (indole) |

| CAS Number | Not explicitly reported | 52951-14-1 |

| Key Applications | Medicinal intermediates | Organic electronics |

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct peaks for the methyl group ( 2.12 ppm) and cyano group ( 118–120 ppm in ). Density functional theory (DFT) simulations predict a planar benzene ring and a puckered pyrrolidine ring, with the cyano group inducing electron-withdrawing effects that influence reactivity.

Synthesis and Manufacturing

Fischer Indole Synthesis

The primary synthetic route employs the Fischer indole synthesis, a cyclization reaction between phenylhydrazine and a ketone under acidic conditions. For 1-methylindoline-7-carbonitrile, the protocol involves:

-

Cyclization: Reaction of 4-cyanophenylhydrazine with methyl ethyl ketone in HCl/ethanol yields the indoline backbone.

-

Methylation: Quaternization of the nitrogen atom using methyl iodide in dimethylformamide (DMF).

This method achieves yields exceeding 75% under optimized conditions (60°C, 12 hours).

Alternative Routes

Recent patents describe bromination-cyanation sequences for analogous compounds, though these methods require harsh reagents like N-bromosuccinimide (NBS) and copper cyanide . Scalable production leverages continuous-flow reactors to enhance purity (>98%) and throughput (up to 5 kg/day).

Physical and Chemical Properties

Table 2: Key physical properties of 1-methylindoline-7-carbonitrile

| Property | Value |

|---|---|

| Melting Point | 67.5–69.5°C |

| Boiling Point | 327.8°C at 760 mmHg |

| Density | 1.09 g/cm³ |

| Refractive Index | 1.603 |

| Flash Point | 152°C |

| Solubility | Soluble in DMSO, ethanol |

The compound exhibits moderate polarity due to the cyano group, enabling dissolution in polar aprotic solvents. Thermal gravimetric analysis (TGA) shows stability up to 200°C, making it suitable for high-temperature applications.

Reactivity and Chemical Transformations

Electrophilic Substitution

The electron-rich benzene ring undergoes nitration and sulfonation at position 5, guided by the cyano group’s meta-directing effects. For example, nitration with fuming HNO₃ yields 5-nitro-1-methylindoline-7-carbonitrile, a precursor to antiviral agents.

Ring-Opening Reactions

Treatment with strong bases (e.g., NaOH) cleaves the pyrrolidine ring, producing γ-aminonitriles. This reactivity is exploited in synthesizing polyamide resins for industrial coatings.

Biological Activity and Applications

Anticancer Screening

Preliminary studies on MCF-7 breast cancer cells show 40% growth inhibition at 50 µM, linked to ROS-mediated apoptosis. Structural analogs with fluorinated side chains are under investigation for enhanced potency.

Future Research Directions

-

Mechanistic Elucidation: Detailed kinetic studies to map interactions with biological targets like cyclooxygenase-2 (COX-2).

-

Process Optimization: Developing solvent-free synthesis routes to improve environmental sustainability.

-

Hybrid Materials: Incorporating the compound into metal-organic frameworks (MOFs) for gas storage applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume